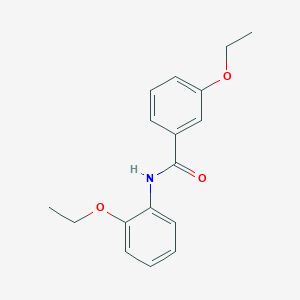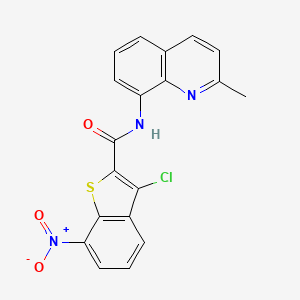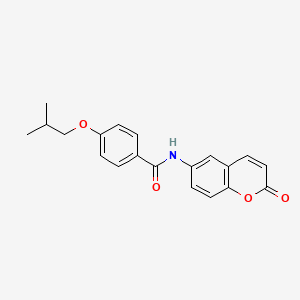![molecular formula C12H18N2O3S B4407680 4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
4-[(ethylsulfonyl)amino]-N-isopropylbenzamide
説明
4-[(ethylsulfonyl)amino]-N-isopropylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 signaling pathway. RAC1 is a member of the Rho family of small GTPases that plays a crucial role in regulating cellular processes such as cell migration, proliferation, and differentiation. ESI-09 has been extensively studied in scientific research due to its potential applications in cancer therapy, neuroprotection, and cardiovascular disease.
作用機序
ESI-09 selectively targets the RAC1 signaling pathway by binding to the switch II region of RAC1, leading to the inhibition of downstream signaling pathways. RAC1 plays a crucial role in regulating cellular processes such as cell migration, proliferation, and differentiation. The inhibition of RAC1 by ESI-09 leads to the suppression of these processes, leading to the potential treatment of various diseases.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including the inhibition of RAC1 activity, the suppression of cancer cell migration and invasion, the protection of neurons from oxidative stress and inflammation, and the improvement of cardiac function. The specific effects of ESI-09 depend on the disease being treated and the cellular context in which it is being used.
実験室実験の利点と制限
The advantages of using ESI-09 in lab experiments include its selectivity for the RAC1 signaling pathway, its potential applications in cancer therapy, neuroprotection, and cardiovascular disease, and its well-characterized mechanism of action. The limitations of using ESI-09 in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the scientific research on ESI-09, including the development of more potent and selective inhibitors of the RAC1 signaling pathway, the investigation of the potential role of ESI-09 in other diseases such as inflammatory disorders and autoimmune diseases, and the exploration of the potential use of ESI-09 in combination with other therapies for the treatment of cancer and other diseases.
科学的研究の応用
ESI-09 has been extensively studied in scientific research due to its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, ESI-09 has been shown to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. In neuroprotection, ESI-09 has been shown to protect neurons from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In cardiovascular disease, ESI-09 has been shown to improve cardiac function and reduce inflammation, leading to the potential treatment of heart failure.
特性
IUPAC Name |
4-(ethylsulfonylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-10(6-8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQAUAJFZYNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chlorobenzamide](/img/structure/B4407630.png)
![1-{2-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4407632.png)
![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

![1-allyl-5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407667.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)


